Thalidomide-5-Br

PROTAC Design CRBN E3 Ligase Exit Vector Geometry

Thalidomide-5-Br provides a unique C5 bromo exit vector for CRBN-recruiting PROTACs, enabling degrader designs inaccessible to C4-functionalized IMiDs. The aryl bromide serves as a reactive handle for Suzuki coupling or Buchwald-Hartwig amination, accelerating SAR library synthesis. Choose Thalidomide-5-Br when C4-linker PROTACs fail. High purity (≥98%), global shipping. Eliminate de novo halogenation steps.

Molecular Formula C13H9BrN2O4
Molecular Weight 337.12 g/mol
CAS No. 26166-92-7
Cat. No. B1371576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-Br
CAS26166-92-7
Molecular FormulaC13H9BrN2O4
Molecular Weight337.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
InChIKeyMWMSBQXTHIEBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-Br (CAS 26166-92-7): A Bromo-Substituted CRBN E3 Ligase Ligand for PROTAC Development and Targeted Protein Degradation Research


Thalidomide-5-Br (5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, CAS 26166-92-7) is a synthetic thalidomide analog featuring a bromine atom at the C5 position of the phthalimide ring [1]. As a cereblon (CRBN) E3 ubiquitin ligase ligand, this compound serves as a critical molecular glue and PROTAC building block for targeted protein degradation research in oncology and inflammation . With molecular formula C13H9BrN2O4 and molecular weight 337.13 g/mol, Thalidomide-5-Br provides a versatile bromo handle for synthetic derivatization via cross-coupling reactions [2].

Why Thalidomide-5-Br Cannot Be Simply Interchanged with Other Thalidomide-Based E3 Ligands in Degrader Development


Thalidomide analogs exhibit distinct patterns of substrate specificity that vary significantly based on subtle structural modifications to the phthalimide and glutarimide moieties [1]. The C5 bromo substitution in Thalidomide-5-Br creates a unique exit vector geometry and electronic profile that fundamentally differs from parent thalidomide, lenalidomide (C4-amino substitution), or pomalidomide (C4-amino substitution). Each structural variant alters the CRBN binding conformation and, consequently, the repertoire of neo-substrates recruited for ubiquitination and degradation [2]. Procuring a non-brominated or differently substituted analog for applications requiring C5-position derivatization will result in incompatible synthetic outcomes and unpredictable degradation profiles.

Quantitative Differentiation Evidence: Thalidomide-5-Br vs. Thalidomide, Lenalidomide, and Alternative E3 Ligase Ligands


Positional Specificity: C5 Bromo Exit Vector Versus C4-Functionalized IMiDs (Lenalidomide, Pomalidomide) for PROTAC Linker Orientation

Thalidomide-5-Br features a bromine atom at the C5 position of the phthalimide ring, whereas clinically approved IMiDs lenalidomide and pomalidomide are functionalized at the C4 position with amino groups [1]. The C4 versus C5 substitution difference produces distinct exit vector geometries for PROTAC linker attachment, which critically influences the ternary complex formation between the E3 ligase, the PROTAC molecule, and the target protein of interest [2]. Thalidomide-5-Br provides a C5-directed trajectory that is inaccessible with C4-substituted analogs.

PROTAC Design CRBN E3 Ligase Exit Vector Geometry

Bromo Substituent Physicochemical Impact: LogP and Synthetic Versatility Versus Non-Halogenated Parent Thalidomide

The introduction of a bromine atom at the C5 position significantly alters the physicochemical profile of Thalidomide-5-Br relative to parent thalidomide. The bromo substituent increases lipophilicity (calculated XLogP3 = 1.0) [1] and provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. In contrast, parent thalidomide lacks halogen atoms entirely, rendering it incompatible with these synthetic transformations without prior functionalization.

Drug-Like Properties Synthetic Chemistry Halogenation Effects

C5 Exit Vector Advantage in PROTAC Ternary Complex Formation Versus Alternative E3 Ligase Ligands (VHL-Based Systems)

Thalidomide-5-Br recruits the CRBN E3 ubiquitin ligase, which offers distinct substrate recruitment properties compared to the von Hippel-Lindau (VHL) E3 ligase system [1]. CRBN-based PROTACs can degrade a different subset of target proteins than VHL-based PROTACs due to differing ternary complex geometries and surface complementarity requirements [2]. The C5 bromo position provides a validated exit vector that avoids steric clashes with the CRBN binding pocket while orienting the linker toward solvent-exposed regions.

PROTAC Ternary Complex CRBN Recruitment

Validated Application Scenarios for Thalidomide-5-Br in Targeted Protein Degradation and Medicinal Chemistry


PROTAC Development Requiring C5-Directed Linker Attachment

Thalidomide-5-Br is the preferred starting material for CRBN-recruiting PROTACs that demand a C5 exit vector trajectory for optimal ternary complex geometry. The C5 bromo position offers a distinct spatial orientation compared to C4-functionalized IMiDs (lenalidomide, pomalidomide), enabling degrader designs where linker attachment at C4 would produce steric clashes or suboptimal ubiquitination efficiency [1]. Researchers developing PROTACs against targets where C4-directed linkers have failed should prioritize Thalidomide-5-Br for alternative geometry exploration.

Suzuki-Miyaura Cross-Coupling for Diversified Thalidomide Analog Libraries

The C5 bromo substituent in Thalidomide-5-Br serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient introduction of diverse aryl, heteroaryl, and alkenyl groups at the C5 position [1]. This synthetic route allows rapid generation of focused thalidomide analog libraries for structure-activity relationship (SAR) studies, particularly for exploring C5 substituent effects on CRBN binding and neo-substrate recruitment specificity [2].

Molecular Glue Degrader Screening with Modified Neo-Substrate Recruitment Profiles

Thalidomide analogs with C5 modifications exhibit altered neo-substrate recruitment patterns compared to parent thalidomide and C4-substituted IMiDs [1]. Thalidomide-5-Br provides a scaffold for screening campaigns aimed at identifying novel molecular glue degraders that recruit distinct zinc-finger transcription factors or other therapeutically relevant proteins. The distinct substrate specificity profiles among thalidomide analogs underscore that Thalidomide-5-Br-based glues may degrade targets not accessible to lenalidomide or pomalidomide [2].

Functionalization via Buchwald-Hartwig Amination at the C5 Position

The aryl bromide at C5 enables Buchwald-Hartwig amination for direct installation of amine-containing functional groups, including linkers for PROTAC conjugation or fluorophores for probe development [1]. This synthetic versatility distinguishes Thalidomide-5-Br from non-halogenated thalidomide, which requires multi-step functionalization to achieve similar derivatization. Procurement of Thalidomide-5-Br eliminates the need for de novo halogenation steps in synthetic workflows.

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